Predicted Lipophilicity (cLogP) Comparison Against the Des-methoxy Analog to Improve Membrane Permeability
Predicted lipophilicity is a key driver of passive membrane permeability and blood-brain barrier (BBB) penetration in CNS drug discovery. In silico analysis using the consensus cLogP model shows that the target 4-methoxyphenyl compound exhibits a higher cLogP (approx. 3.1) compared to its direct des-methoxy comparator, (5-phenylisoxazol-3-yl)(4-phenylpiperazin-1-yl)methanone [1], which has a predicted cLogP of approx. 2.6 [2]. This difference of +0.5 log units suggests enhanced partitioning into lipid membranes, which can be a critical-go/no-go parameter in BBB penetration assays.
| Evidence Dimension | Predicted lipophilicity (consensus cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.1 |
| Comparator Or Baseline | (5-Phenylisoxazol-3-yl)(4-phenylpiperazin-1-yl)methanone: cLogP ≈ 2.6 |
| Quantified Difference | +0.5 log units |
| Conditions | In silico prediction (SwissADME/ADMETlab consensus model) |
Why This Matters
This quantitative difference in cLogP indicates that the target compound will likely exhibit higher passive cell permeability and distinct tissue distribution profiles compared to the non-methoxylated analog, which is a crucial factor in selecting a lead compound for CNS or intracellular target assays.
- [1] Wiley Science Solutions. (2024). SpectraBase: Piperazine, 1-phenyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]-. Compound ID Kf3TEplg1yG. View Source
- [2] SwissADME. (n.d.). Swiss Institute of Bioinformatics. Accessed via molecular input. View Source
